N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide
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Overview
Description
N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-PHENOXYACETAMIDE is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-PHENOXYACETAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the amide bond: This can be achieved by reacting 4-ethylbenzylamine with 2-furylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Introduction of the phenoxyacetyl group: The intermediate product is then reacted with phenoxyacetyl chloride in the presence of a base like triethylamine to form the final compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-PHENOXYACETAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its targets.
Comparison with Similar Compounds
- N-[(4-METHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-PHENOXYACETAMIDE
- N-[(4-ETHYLPHENYL)METHYL]-N-[(THIOPHEN-2-YL)METHYL]-2-PHENOXYACETAMIDE
Comparison: N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-PHENOXYACETAMIDE is unique due to the presence of both the furan and phenoxy groups, which can impart distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H23NO3 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[(4-ethylphenyl)methyl]-N-(furan-2-ylmethyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C22H23NO3/c1-2-18-10-12-19(13-11-18)15-23(16-21-9-6-14-25-21)22(24)17-26-20-7-4-3-5-8-20/h3-14H,2,15-17H2,1H3 |
InChI Key |
LUMHEVPSIKAVMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
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